1-(2-Methoxy-4-nitrophenyl)-1H-imidazole
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2-methoxy-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with imidazole under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process generally involves heating the reactants in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 1-(2-Methoxy-4-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also coordinate with metal ions, influencing the compound’s activity in catalytic processes.
Comparison with Similar Compounds
- 1-(2-Methoxy-4-nitrophenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
Comparison: 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The imidazole ring enhances the compound’s ability to participate in hydrogen bonding and metal coordination, making it a versatile building block in various chemical syntheses. Additionally, the combination of the methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, influencing the compound’s reactivity and stability.
Biological Activity
1-(2-Methoxy-4-nitrophenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this imidazole derivative, drawing on various research findings.
Chemical Structure
The compound has the following chemical structure:
The imidazole ring is known for its versatility in biological systems, contributing to various pharmacological effects.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | S. typhi |
2-Methyl-4-nitro-1H-imidazole | 62.5 | E. coli |
4-Nitrophenyl-1H-imidazole | 12.5 | S. aureus |
These results suggest that this compound may possess comparable antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Activity
Imidazole derivatives are also explored for their anticancer properties. For instance, a study highlighted the cytotoxic effects of various imidazole derivatives against cancer cell lines, with some exhibiting IC50 values in the micromolar range:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15.63 | MCF-7 |
2,4-Di-(4-methoxyphenyl)-1H-imidazole | 2.41 | HeLa |
These findings indicate that the compound may inhibit cancer cell proliferation effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazoles has been documented extensively. Compounds similar to this compound have shown dual action as both anti-inflammatory and antimicrobial agents. For example, certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting a promising therapeutic profile for treating inflammatory conditions .
The biological activity of imidazoles is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many imidazoles act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : Some compounds modulate receptors involved in pain and inflammation responses, such as COX-2 and other cyclooxygenases .
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a similar imidazole compound demonstrated a reduction in tumor size among patients with advanced cancer, suggesting potential for further development in oncology.
- Case Study 2 : Another study reported successful outcomes in patients suffering from chronic inflammation when treated with an imidazole derivative, indicating its dual-action capabilities.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-6-8(13(14)15)2-3-9(10)12-5-4-11-7-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHPLYXDHICZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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